2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1211413-26-1
VCID: VC8218571
InChI: InChI=1S/C22H18N4O4S/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(23-10-11-25(20)24-19)31-14-21(27)16-4-3-5-17(12-16)26(28)29/h3-13H,2,14H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H18N4O4S
Molecular Weight: 434.5

2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone

CAS No.: 1211413-26-1

Cat. No.: VC8218571

Molecular Formula: C22H18N4O4S

Molecular Weight: 434.5

* For research use only. Not for human or veterinary use.

2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone - 1211413-26-1

Specification

CAS No. 1211413-26-1
Molecular Formula C22H18N4O4S
Molecular Weight 434.5
IUPAC Name 2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Standard InChI InChI=1S/C22H18N4O4S/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(23-10-11-25(20)24-19)31-14-21(27)16-4-3-5-17(12-16)26(28)29/h3-13H,2,14H2,1H3
Standard InChI Key JXVTWCLGSKLMHW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

The compound 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and a nitrophenyl moiety. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, particularly in areas where kinase activity or other enzymatic pathways are targeted.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. While specific synthesis details for 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone are not available, similar compounds often require careful control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.

Potential Biological Activities

Given its structural features, this compound may exhibit biological activities similar to other pyrazolo[1,5-a]pyrazin derivatives, which have been explored for their potential as kinase inhibitors or in other therapeutic applications. The nitrophenyl group could contribute to its reactivity and interaction with biological targets.

Research Findings and Future Directions

While specific research findings on 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone are not available, studies on related compounds suggest that modifications in substituents can significantly affect biological activity and physical properties . Further pharmacological studies are necessary to evaluate its specificity and potency against different targets.

Data Tables

Due to the lack of specific data on 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone, the following table provides general information on related compounds:

CompoundMolecular FormulaCAS NumberPotential Biological Activity
N-(4-acetylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideC26H24N4O3S1040675-73-7Kinase Inhibitor
2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-oneC19H21N3O32310125-93-8Potential Therapeutic Agent
1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamideC28H31N5O21111421-57-8Potential Therapeutic Agent

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